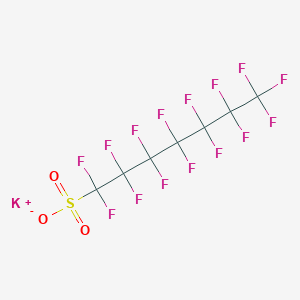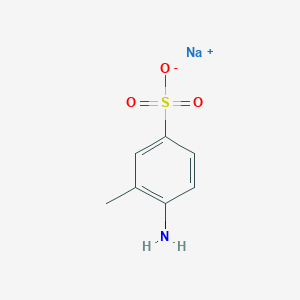
Bilirubin Conjugate ditaurate disodium
説明
ビリルビン抱合体は、赤血球中のヘムの分解の副産物である黄色の化合物、ビリルビンの水溶性形態です。肝臓では、ビリルビンはグルクロン酸転移酵素によってグルクロン酸と抱合され、ビリルビンジグルクロン酸を形成します。これは胆汁中に排泄されます。 この抱合プロセスは、体からのビリルビンの排出に不可欠であり、その蓄積と潜在的な毒性を防ぎます .
準備方法
合成経路と反応条件: ビリルビン抱合体は、グルクロン酸転移酵素の酵素作用によって肝臓で合成されます。 このプロセスでは、非抱合ビリルビンにグルクロン酸が添加され、水溶性になります .
工業生産方法: ビリルビン抱合体の工業生産は、通常、哺乳類の胆汁からのビリルビンの抽出と、化学プロセスによるグルクロン酸との抱合によって行われます。 ある方法では、β-グルクロニダーゼを発現する組換えコリネバクテリウム・グルタミカムを用いて、抱合ビリルビンをビリルビンにまで加水分解します .
反応の種類:
酸化: ビリルビンはビリルベルジンに酸化される可能性があり、これは緑色の色素です。
還元: ビリルビンは腸内でウロビリノゲンに還元される可能性があります。
一般的な試薬と条件:
主な生成物:
ビリルベルジン: ビリルビンの酸化から生成されます。
ウロビリノゲン: ビリルビンの還元から生成されます。
ビリルビンジグルクロン酸: ビリルビンがグルクロン酸と抱合して生成されます
4. 科学研究における用途
ビリルビン抱合体は、科学研究でいくつかの用途があります。
科学的研究の応用
Bilirubin conjugate has several scientific research applications:
Chemistry: Used as a probe for studying transport and biotransformation of nonpolar substances.
Biology: Studied for its role in cellular signaling pathways and its potential as a metabolic hormone.
Medicine: Used in diagnostic assays for liver function and jaundice. .
Industry: Used in the production of artificial bezoars, a traditional medicine in China.
作用機序
ビリルビン抱合体は、いくつかのメカニズムを通じてその効果を発揮します。
解毒: グルクロン酸との抱合により、ビリルビンは水溶性になり、胆汁中に排泄されます.
抗酸化活性: ビリルビンは強力な抗酸化特性を持ち、活性酸素種を捕捉します.
ホルモン活性: ビリルビンは、ペルオキシソーム増殖剤活性化受容体(PPAR)などの核受容体と相互作用して遺伝子転写を調節する代謝ホルモンとして機能します.
類似の化合物:
ビリルベルジン: ヘムの分解における中間体で、さらにビリルビンに還元されます.
ウロビリノゲン: 腸内でビリルビンの還元生成物です.
ステルコビリン: ウロビリノゲンの分解生成物で、糞便の茶色に寄与します.
独自性: ビリルビン抱合体は、ビリルビンの解毒と排泄の促進における役割において独特です。 ビリルベルジンやウロビリノゲンとは異なり、ビリルビン抱合体は、体からのビリルビンの排出に直接関与し、その蓄積と潜在的な毒性を防ぎます .
類似化合物との比較
Biliverdin: An intermediate in the breakdown of heme, which is further reduced to bilirubin.
Urobilinogen: A reduction product of bilirubin in the intestines.
Stercobilin: A breakdown product of urobilinogen, responsible for the brown color of feces.
Uniqueness: Bilirubin conjugate is unique in its role in detoxifying bilirubin and facilitating its excretion. Unlike biliverdin and urobilinogen, bilirubin conjugate is directly involved in the elimination of bilirubin from the body, preventing its accumulation and potential toxicity .
特性
IUPAC Name |
disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDYMAMJBFOQJ-MWABKKRNSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N6Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-34-1 | |
| Record name | Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)

![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)




![sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate](/img/structure/B7824811.png)




